(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide
Description
(Z)-N-(3-Allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a bicyclic heterocyclic compound featuring a fused thieno[3,4-d]thiazole core with sulfone (5,5-dioxido) groups, an allyl substituent at position 3, and a butyramide side chain. The Z-configuration of the imine bond is critical for its stereochemical stability and reactivity.
Properties
Molecular Formula |
C12H18N2O3S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C12H18N2O3S2/c1-3-5-11(15)13-12-14(6-4-2)9-7-19(16,17)8-10(9)18-12/h4,9-10H,2-3,5-8H2,1H3 |
InChI Key |
XMTQMOBJTDTIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-d]thiazole ring: This can be achieved by reacting appropriate thioamide and α-haloketone precursors under specific conditions.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.
Formation of the butyramide moiety: This step involves the reaction of the intermediate compound with butyric anhydride or butyryl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or other substituents can be replaced by different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
N-[(2Z)-3-Ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
- Structural Differences : Replaces the allyl group with ethyl and substitutes butyramide with 2-methylpropanamide.
- The shorter 2-methylpropanamide chain may alter solubility .
(Z)-5-((3-Methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid
Heterocyclic Derivatives with Modified Ring Systems
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)
- Structural Differences: Replace the thieno[3,4-d]thiazole core with a thiazolo[3,2-a]pyrimidine system and include benzylidene substituents.
- Key Data: 11a: Melting point (243–246°C), IR peaks for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹), yield 68% . 11b: Lower melting point (213–215°C) due to the electron-withdrawing cyano group, similar yield (68%) .
N-[3-Aryl-5-(dimethylamino-acryloyl)-thiadiazol-2-ylidene]benzamides (4g)
- Structural Differences: Utilizes a thiadiazole core instead of thieno-thiazole, with a dimethylamino acryloyl substituent.
- Key Data: Melting point 200°C, IR carbonyl peaks at 1,690 and 1,638 cm⁻¹, higher yield (82%) than thieno-thiazole analogs .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Key Compounds
Biological Activity
(Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action based on available research.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- CAS Number : 892625-93-3
The structure features a thieno-thiazole core, which is known for various biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds similar to (Z)-N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide exhibit promising antitumor properties. For instance:
- In vitro Studies : Compounds with a similar thiazole framework were tested against various cancer cell lines. For example, compounds containing benzimidazole or benzothiazole nuclei showed significant cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 2.12 µM to 20.46 µM in two-dimensional (2D) assays .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 2D |
These results suggest that modifications in the thiazole structure can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
In addition to antitumor effects, the compound's derivatives have been evaluated for antimicrobial properties:
- Testing Methods : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Results : Compounds derived from similar structures demonstrated significant antibacterial activity, suggesting potential applications in treating bacterial infections .
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as DNA and enzymes:
- DNA Binding : Studies indicate that these compounds can bind within the minor groove of DNA, potentially inhibiting replication and transcription processes .
- Enzyme Inhibition : Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Study 1: Antitumor Efficacy in Lung Cancer
A study evaluated the efficacy of a thiazole derivative on lung cancer cell lines. The compound exhibited a significant reduction in cell viability in both 2D and 3D cultures, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Properties Against Resistant Strains
Another investigation focused on the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The results highlighted the effectiveness of these compounds in overcoming resistance mechanisms, paving the way for new antibiotic developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
